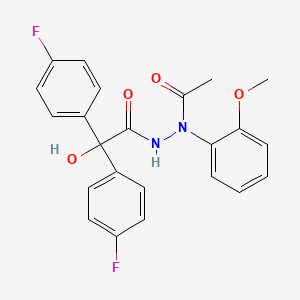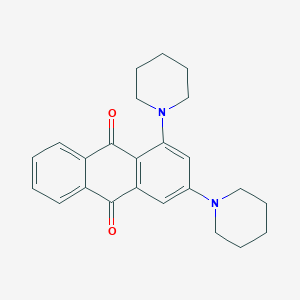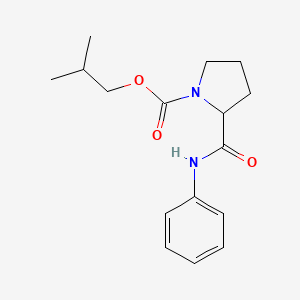
N'-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N'-(2-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide typically involves the reaction of 2,2-bis(4-fluorophenyl)-2-hydroxyacetic acid with hydrazine derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce a variety of substituted hydrazides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Possible applications in drug development, particularly in designing new pharmaceuticals with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide include other hydrazides with different substituents. Examples include:
- N’-acetyl-2,2-bis(4-chlorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide
- N’-acetyl-2,2-bis(4-bromophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide
Uniqueness
The uniqueness of N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide lies in its specific fluorine substituents, which may impart unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar hydrazides.
Conclusion
N’-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N’-(2-methoxyphenyl)acetohydrazide is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules. Further research and development may uncover additional uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C23H20F2N2O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N'-acetyl-2,2-bis(4-fluorophenyl)-2-hydroxy-N'-(2-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C23H20F2N2O4/c1-15(28)27(20-5-3-4-6-21(20)31-2)26-22(29)23(30,16-7-11-18(24)12-8-16)17-9-13-19(25)14-10-17/h3-14,30H,1-2H3,(H,26,29) |
InChI Key |
JFYIMVBICTZUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)NC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11517838.png)
![2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11517839.png)


![2-(3'-benzyl-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11517847.png)
![4-methoxy-N'-[(6Z)-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene]benzohydrazide](/img/structure/B11517872.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11517874.png)
![(5E)-1-(2-methylphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11517882.png)
![6-tert-Butyl-2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B11517888.png)

![5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517902.png)
![N-(4-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517912.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11517916.png)
